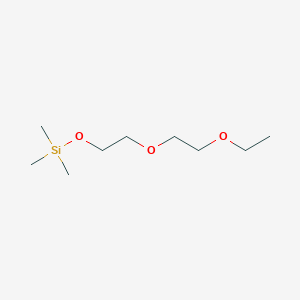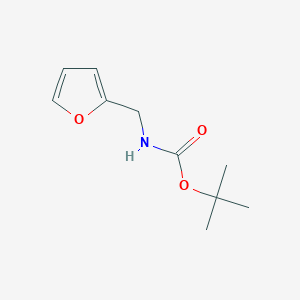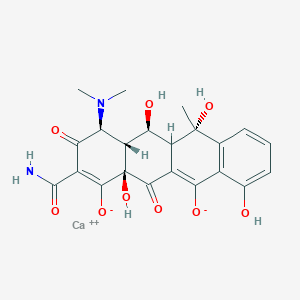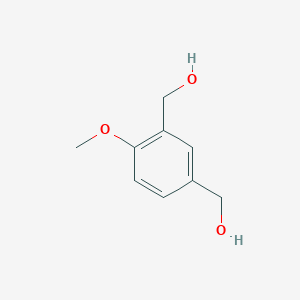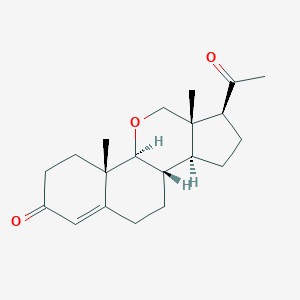
Triethyl(silane-d)
Vue d'ensemble
Description
Triethylsilane-d (TES-d) is a versatile and powerful organic compound that has been used in a variety of scientific research applications. TES-d is a colorless, odorless, and flammable liquid that is composed of three ethyl groups attached to a silicon atom. It is a highly reactive compound that can be used as a catalyst, a reducing agent, an oxidizing agent, a reagent, and a solvent. TES-d has a wide range of applications in the fields of organic and inorganic chemistry, biochemistry, and materials science.
Applications De Recherche Scientifique
Résonance magnétique nucléaire (RMN)
Triethyl(silane-d) est particulièrement précieux en spectroscopie RMN en raison de sa nature deutérée. Il fournit un environnement de signal de fond minimal, ce qui est essentiel pour l'observation claire des déplacements chimiques et des caractéristiques structurales d'autres composés à l'étude .
Dépôt chimique en phase vapeur (CVD)
Dans le domaine de la science des matériaux, Triethyl(silane-d) sert de précurseur pour les procédés de dépôt chimique en phase vapeur (CVD). Cette application est cruciale pour la préparation de divers nanomatériaux et films minces, qui sont des composants fondamentaux dans la recherche en électronique et en photonique .
Hydrogénation de transfert catalytique
Les chercheurs utilisent Triethyl(silane-d) dans les réactions d'hydrogénation de transfert catalytique. Ce processus est important pour réduire les composés insaturés en composés saturés, ce qui est une étape fondamentale dans la synthèse d'une large gamme de molécules organiques .
Réactions de couplage réductrices
Triethyl(silane-d) agit comme un agent réducteur dans le couplage réducteur régiosélectif des énones et des allènes. Cette application est essentielle en synthèse organique, permettant la construction d'architectures moléculaires complexes à partir de précurseurs plus simples .
Polymérisation cationique
En chimie des polymères, Triethyl(silane-d) est utilisé dans la polymérisation cationique initiée par un rédox. Cette méthode est utilisée pour créer des polymères ayant des propriétés spécifiques et est essentielle au développement de nouveaux matériaux ayant des fonctionnalités sur mesure .
Silylation des liaisons C-H aromatiques
Le composé est également utilisé dans la silylation des liaisons C-H aromatiques. Cette transformation est importante pour modifier les propriétés chimiques des composés aromatiques, ce qui peut conduire au développement de nouveaux produits pharmaceutiques et agrochimiques .
Réduction des halogénoalcanes
Triethyl(silane-d) est appliqué dans la réduction des halogénoalcanes. Cette réaction est une étape clé dans la synthèse de divers composés organiques, y compris ceux utilisés en chimie médicinale et en science des matériaux .
Synthèse de composés deutérés
Enfin, Triethyl(silane-d) est crucial dans la synthèse d'autres composés deutérés. Ces composés sont souvent utilisés dans des études de marquage isotopique pour suivre le devenir des molécules dans les réactions chimiques et les voies métaboliques .
Mécanisme D'action
Target of Action
Triethyl(silane-d) primarily targets electron-deficient centers . The polar nature of the Si-H bond enables triethyl(silane-d) to act as a hydride donor to these centers .
Mode of Action
The Si-H bond in triethyl(silane-d) is the main player in its mechanism of action . This bond is reactive, and the hydrogen atom can be transferred to an unsaturated organic compound by breaking this bond . This transfer helps the other molecule reduce it .
Biochemical Pathways
Triethyl(silane-d) is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . It is often used in studies of hydrosilylation catalysis . The reduction of α,β-unsaturated ketones or aldehydes with triethyl(silane-d) gives 1,4-addition resulting in reduction of the double bond .
Pharmacokinetics
Its physical properties such as boiling point (107–108 °c), density (0737 g/mL at 25 °C), and log P (308) can provide some insights . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of triethyl(silane-d)'s action is the reduction of the target molecule . For example, it can reduce primary alcohols and ethers to the corresponding hydrocarbons . It can also reduce α,β-unsaturated ketones or aldehydes, resulting in the reduction of the double bond .
Action Environment
The action of triethyl(silane-d) can be influenced by the environment. For instance, while most reduction reactions occur in an alkaline environment, triethyl(silane-d) can act as a reducing agent in acidic environments such as TFA . This versatility makes it a valuable tool in organic synthesis.
Safety and Hazards
Triethyl(silane-d) is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . Proper precautions should be taken to vent possible hydrogen buildup when opening vessels in which triethylsilane is stored .
Orientations Futures
Triethyl(silane-d) is a stable isotope with 97 atom % D and is available for shipping . It has a wide range of applications in organic chemistry thanks to its simple but potent chemical formula, C6H16Si . Unique properties make this compound stand out . It’s frequently used as a reducing agent in organic chemistry . Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .
Analyse Biochimique
Biochemical Properties
Triethyl(silane-d) is known for its role in biochemical reactions, particularly those involving silicon-based reagents . It has relatively stable Si-C bonds and can act as a reducing agent or a source of hydride ions . The reactive Si-H bond in Triethyl(silane-d) transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .
Molecular Mechanism
The molecular mechanism of Triethyl(silane-d) primarily involves its Si-H bond. This bond is reactive and can transfer a hydrogen atom to an unsaturated organic compound, facilitating its reduction . This mechanism allows Triethyl(silane-d) to act as a reducing agent in various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that Triethyl(silane-d) is a stable compound that can be stored for extended periods without significant degradation .
Propriétés
IUPAC Name |
deuterio(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3/i7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLNPVMDITEJU-WHRKIXHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[SiH](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450711 | |
| Record name | Triethyl(silane-d) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1631-33-0 | |
| Record name | Triethylsilane-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl(silane-d) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1631-33-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



